Climarapro

Description

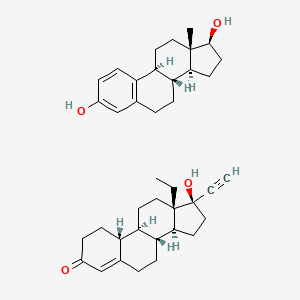

Structure

2D Structure

Properties

Molecular Formula |

C39H52O4 |

|---|---|

Molecular Weight |

584.8 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1 |

InChI Key |

RQFMPXMLRRPOJH-ORADRBJOSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Transdermal Estradiol and Levonorgestrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of transdermal estradiol (B170435) and levonorgestrel (B1675169). It delves into their molecular interactions, signaling pathways, and pharmacokinetic profiles, presenting quantitative data in structured tables and detailed experimental methodologies. Visual representations of key pathways are provided to facilitate a deeper understanding of their complex biological activities.

Core Principles of Transdermal Delivery

Transdermal drug delivery offers a non-invasive route of administration that bypasses hepatic first-pass metabolism, leading to more stable and sustained plasma concentrations compared to oral administration. For steroid hormones like estradiol and levonorgestrel, this delivery system typically involves a patch or gel containing the active pharmaceutical ingredient, which is released at a controlled rate and permeates the stratum corneum to enter systemic circulation.

Estradiol: Mechanism of Action

Estradiol, the most potent endogenous estrogen, exerts its effects primarily through binding to two nuclear estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. Additionally, a G protein-coupled estrogen receptor (GPER) mediates rapid, non-genomic effects.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of estradiol involves the following key steps:

-

Ligand Binding: Estradiol diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.

-

Receptor Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The dimerized receptor translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The receptor-DNA complex recruits co-activator or co-repressor proteins, which modulate the transcription of genes involved in cellular proliferation, differentiation, and various physiological processes.

Non-Genomic Signaling Pathway

Estradiol can also elicit rapid cellular responses through non-genomic pathways, primarily mediated by membrane-associated ERs and GPER. These actions do not directly involve gene transcription but rather the activation of intracellular signaling cascades.[1]

-

Membrane Receptor Activation: Estradiol binds to GPER or membrane-associated ERs.

-

G-Protein Activation: Ligand-bound GPER activates heterotrimeric G proteins.

-

Second Messenger Production: This activation leads to the production of second messengers, such as cyclic AMP (cAMP), and the activation of protein kinases.

-

Downstream Signaling: Activation of cascades like the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways occurs, influencing cellular processes like proliferation and survival.[2][3]

Levonorgestrel: Mechanism of Action

Levonorgestrel is a synthetic progestin that mimics the actions of endogenous progesterone (B1679170). Its primary mechanism of action is through binding to the progesterone receptor (PR), which, like ERs, is a nuclear receptor and transcription factor.

Genomic Signaling Pathway

The genomic signaling of levonorgestrel is analogous to that of estradiol:

-

Ligand Binding: Levonorgestrel enters the cell and binds to the PR.

-

Receptor Dimerization: The ligand-bound PR dimerizes.

-

Nuclear Translocation and DNA Binding: The dimer translocates to the nucleus and binds to Progesterone Response Elements (PREs) on target genes.

-

Gene Transcription: The PR-DNA complex recruits co-regulators to modulate the transcription of genes that influence the menstrual cycle, ovulation, and endometrial receptivity.

Non-Genomic Signaling Pathway

Similar to estrogens, progestins can also induce rapid, non-genomic effects, although this is a less characterized area of their action. These effects are thought to be mediated by membrane-associated PRs (mPRs) and progesterone receptor membrane component 1 (PGRMC1).

-

Membrane Receptor Activation: Levonorgestrel binds to mPRs or PGRMC1.

-

Kinase Activation: This binding can lead to the activation of kinase cascades, such as the MAPK pathway.

-

Cellular Effects: These signaling events can influence cell survival and proliferation.

Quantitative Data

Receptor Binding Affinity

The relative binding affinity (RBA) of levonorgestrel for various steroid receptors provides insight into its specificity and potential off-target effects.

| Receptor | Relative Binding Affinity (%) of Levonorgestrel[4] |

| Progesterone Receptor | 323 |

| Androgen Receptor | 58 |

| Mineralocorticoid Receptor | 17 |

| Glucocorticoid Receptor | 7.5 |

| Estrogen Receptor | < 0.02 |

Pharmacokinetics of Transdermal Estradiol

The pharmacokinetic parameters of transdermal estradiol can vary depending on the patch formulation (e.g., matrix vs. reservoir type) and the individual.

Table 2: Comparative Pharmacokinetics of Transdermal Estradiol Patches (50 µ g/day )

| Parameter | Estradot® (Matrix)[5] | Menorest® (Reservoir)[5] |

| Cmax (pg/mL) | 56.7 | 52.7 |

| Estrone Cmax (pg/mL) | 41.7 | 41.3 |

Table 3: Pharmacokinetics of Transdermal Ethinyl Estradiol (EE) from a Combination Patch (AG200-15) [6]

| Parameter | Value (Mean ± SD) |

| Cmax (pg/mL) | 51.3 ± 17.3 |

| AUC(0-168 h) (ng·h/mL) | 6.26 ± 2.46 |

| Css(48-168 h) (pg/mL) | 35.7 ± 14.5 |

Pharmacokinetics of Transdermal Levonorgestrel

Table 4: Pharmacokinetics of Transdermal Levonorgestrel (LNG) from a Combination Patch (AG200-15) [6]

| Parameter | Value (Mean ± SD) |

| Cmax (pg/mL) | 2400 ± 1140 |

| AUC(0-168 h) (ng·h/mL) | 317 ± 159 |

| Css(48-168 h) (pg/mL) | 1847 ± 930 |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of a ligand (e.g., levonorgestrel) to its receptor.

Methodology:

-

Receptor Preparation: A source of the receptor of interest (e.g., cytosol from MCF-7 cells for PR and AR) is prepared.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., ³H-promegestone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., levonorgestrel).

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound.

In Vitro Skin Permeation Study

This protocol assesses the rate at which a drug permeates through the skin from a transdermal delivery system.

Methodology:

-

Skin Preparation: Full-thickness or epidermal skin from a suitable source (e.g., human cadaver, porcine ear) is excised and prepared.

-

Franz Diffusion Cell Setup: The skin membrane is mounted between the donor and receptor compartments of a Franz diffusion cell. The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C).

-

Application of Delivery System: The transdermal patch or a defined amount of gel is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time points, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.

-

Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Quantification of Estradiol and Levonorgestrel in Human Plasma

This protocol describes the analytical method for determining the concentrations of estradiol and levonorgestrel in plasma samples from pharmacokinetic studies.

Methodology using UPLC-MS/MS: [7][8]

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a protein precipitating agent (e.g., methanol) to remove proteins.

-

Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to isolate the analytes.

-

Derivatization (for Estradiol): To enhance sensitivity, estradiol may be derivatized (e.g., with dansyl chloride).

-

-

Chromatographic Separation: The extracted and reconstituted samples are injected into an Ultra-Performance Liquid Chromatography (UPLC) system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient mobile phase.

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantitative analysis of each analyte and the internal standard.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the plasma samples are determined by interpolation from this curve.

References

- 1. researchgate.net [researchgate.net]

- 2. GPER Mediates Non-Genomic Effects of Estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Comparative bioequivalence studies with Estradot and Menorest transdermal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethinyl estradiol and levonorgestrel pharmacokinetics with a low-dose transdermal contraceptive delivery system, AG200-15: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholar.ui.ac.id [scholar.ui.ac.id]

The Pharmacokinetics of the Climara Pro® (Estradiol/Levonorgestrel) Transdermal System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of the Climara Pro® patch system, a transdermal matrix patch that delivers a continuous combination of estradiol (B170435) and levonorgestrel (B1675169). The information presented herein is compiled from publicly available data, including prescribing information, clinical trial summaries, and regulatory guidance documents, to support research and development activities in the field of transdermal drug delivery and hormone therapy.

Core Pharmacokinetic Profile

The Climara Pro® patch is designed to provide systemic delivery of 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day over a 7-day wear period.[1] The transdermal route of administration avoids first-pass metabolism in the liver, which is a significant advantage over oral hormone therapies.

Absorption

Following the application of the Climara Pro® patch, both estradiol and levonorgestrel are absorbed through the skin into the systemic circulation. Peak serum concentrations (Cmax) of estradiol are typically reached between 48 and 60 hours (2 to 2.5 days) after the initial application.[1] For levonorgestrel, Cmax is also achieved at approximately 2.5 days.[2] Steady-state concentrations for both hormones are achieved after the first week of continuous use.

Distribution

Exogenous estradiol and levonorgestrel from the Climara Pro® patch are distributed in the body in a manner similar to their endogenous counterparts. Estrogens are widely distributed and are found in higher concentrations in sex hormone target organs. Both estradiol and levonorgestrel are highly bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin.

Metabolism

Estradiol is primarily metabolized in the liver to estrone (B1671321) and estriol, as well as other metabolites. A significant portion of the metabolism is mediated by the cytochrome P450 (CYP) 3A4 enzyme system. Levonorgestrel is also extensively metabolized in the liver, with hydroxylation being a key pathway, which may also involve CYP3A enzymes.[3]

Excretion

The metabolites of estradiol and levonorgestrel are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates. Following the removal of the Climara Pro® patch, serum concentrations of both hormones decline, with the terminal half-life of levonorgestrel determined to be approximately 28 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for estradiol and levonorgestrel following the administration of the Climara Pro® patch, based on data from clinical studies involving postmenopausal women.

Table 1: Pharmacokinetic Parameters of Estradiol after Climara Pro® Application [4]

| Parameter | Units | Single Application (Week 1) | Multiple Applications (Week 4 - Steady State) |

| Cavg | pg/mL | 37.7 ± 10.4 | 35.7 ± 11.4 |

| Cmax | pg/mL | 50.7 ± 28.6 | 50.7 ± 28.6 |

| Tmax | hours | 52.8 ± 33.8 | 60.0 (median) |

| Cmin | pg/mL | 33.8 ± 28.7 | 33.8 ± 28.7 |

| AUC(0-168h) | pg·h/mL | 6002 ± 1919 | 6002 ± 1919 |

Table 2: Pharmacokinetic Parameters of Levonorgestrel after Climara Pro® Application [4]

| Parameter | Units | Single Application (Week 1) | Multiple Applications (Week 4 - Steady State) |

| Cavg | pg/mL | 166 ± 97.8 | 166 ± 97.8 |

| Cmax | pg/mL | 194 ± 111 | 194 ± 111 |

| Tmax | hours | 72.5 ± 253 | 60.0 (median) |

| Cmin | pg/mL | 153 ± 69.6 | 153 ± 69.6 |

| AUC(0-168h) | pg·h/mL | 27948 ± 16426 | 27948 ± 16426 |

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key experiments cited for the pharmacokinetic evaluation of the Climara Pro® patch system. These descriptions are based on publicly available information and established industry standards.

Pharmacokinetic Bioequivalence and Steady-State Studies

Objective: To determine the rate and extent of absorption of estradiol and levonorgestrel from the Climara Pro® patch and to assess its pharmacokinetic profile at steady-state.

Methodology:

-

Study Design: These studies are typically conducted as single-dose, two-treatment, two-period crossover in vivo studies in healthy, non-smoking postmenopausal women.[5] For steady-state assessment, multiple-dose studies are performed over several weeks.[4][6]

-

Subjects: Healthy, non-smoking postmenopausal women with no contraindications to estrogen therapy are recruited.[5]

-

Procedure:

-

Subjects are randomized to receive either the test transdermal system (TDS) or a reference product in a given study period.[5]

-

The patch is applied to a clean, dry, non-irritated area of the skin, typically the lower abdomen or buttocks, and worn for a 7-day (168-hour) period.[5]

-

Blood samples are collected at predefined time points before and during the 7-day application period. For estradiol, baseline correction is often performed by averaging samples taken just before patch application.[5]

-

After a washout period of sufficient duration (e.g., 21-28 days for levonorgestrel), subjects are crossed over to the other treatment.[7]

-

-

Analytical Method: Serum or plasma concentrations of estradiol and levonorgestrel are determined using a validated, highly sensitive, and specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][8]

Skin Irritation and Sensitization Studies

Objective: To evaluate the potential of the Climara Pro® patch to cause skin irritation and sensitization upon repeated application.

Methodology:

-

Study Design: These studies are typically designed as randomized, evaluator-blinded, within-subject repeat in vivo studies.[5] A placebo patch and/or high- and low-irritancy controls may be included.[9]

-

Subjects: Healthy volunteers, often non-smoking postmenopausal women, are enrolled.[5]

-

Procedure:

-

The test patch (and control patches, if applicable) are applied to designated skin sites, which are randomized among subjects.

-

Patches are typically worn for a specified period (e.g., 23 hours) and then removed. The same site is evaluated and a new patch is reapplied daily for a cumulative period (e.g., 21 days).[9]

-

Skin reactions at the application site are visually assessed by a trained and blinded observer at specified time points after patch removal (e.g., 30 minutes, 24, 48, and 72 hours).[9]

-

-

Scoring: Dermal reactions are scored using a standardized scale that evaluates erythema, edema, and other signs of irritation. The Climara Pro® irritation study utilized a 7-point scale where 0 indicated no evidence of irritation and higher scores represented increasing severity of erythema, edema, or papular response.[3]

Adhesion Assessment Studies

Objective: To evaluate the adhesive performance of the Climara Pro® patch over the 7-day wear period.

Methodology:

-

Study Design: Adhesion studies can be conducted as standalone single-dose, two-treatment, two-period crossover in vivo studies or combined with pharmacokinetic studies.[5]

-

Subjects: Healthy volunteers, typically postmenopausal women, are included in these studies.[5]

-

Procedure:

-

Subjects apply the patch and engage in normal daily activities.

-

At specified time points during the 7-day wear period (e.g., daily or on select days), the adhesion of the patch is visually assessed by a trained observer.[4]

-

-

Scoring: A categorical scoring system is used to rate the degree of patch lift from the skin. A common scale is a 5-point scale where a score of 0 indicates ≥90% adherence and higher scores indicate progressively less adherence.[9] The adhesion study for Climara Pro® used a four-point visual assessment scale.[4]

In Vitro Skin Permeation Studies

Objective: To determine the rate of permeation of estradiol and levonorgestrel from the patch formulation through a skin membrane.

Methodology:

-

Apparatus: The Franz diffusion cell is a standard apparatus used for in vitro skin permeation testing.[10][11]

-

Membrane: Excised human or animal skin (e.g., rat abdominal skin) is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[12]

-

Procedure:

-

The transdermal patch is applied to the surface of the skin membrane in the donor compartment.

-

The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[10][13]

-

The receptor medium is stirred continuously.

-

At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis, and replaced with fresh receptor medium.[13]

-

-

Analysis: The concentration of the permeated drug in the receptor medium samples is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pharmacokinetic pathways and experimental workflows.

Caption: Overview of the pharmacokinetic pathway of the Climara Pro® patch system.

Caption: Workflow for a typical pharmacokinetic bioequivalence crossover study.

Caption: General workflow for conducting adhesion and skin irritation studies.

References

- 1. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. extranet.who.int [extranet.who.int]

- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmanet.com.br [pharmanet.com.br]

- 10. m.youtube.com [m.youtube.com]

- 11. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Estradiol and Levonorgestrel Transdermal Delivery System: Core Technology of Climara Pro®

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Climara Pro® is a combination hormone therapy transdermal system developed for women with an intact uterus, indicated for the treatment of moderate to severe vasomotor symptoms due to menopause and the prevention of postmenopausal osteoporosis.[1][2] It is designed for continuous, once-weekly application, delivering the estrogen, estradiol (B170435), and a progestin, levonorgestrel (B1675169), through the skin.[2] This guide provides a detailed technical examination of the core drug delivery system, its pharmacokinetic profile, the experimental methodologies used in its characterization, and the molecular mechanisms of its active pharmaceutical ingredients.

The system is an adhesive-based matrix transdermal patch that provides a nominal delivery rate of 0.045 mg/day of estradiol and 0.015 mg/day of levonorgestrel.[3][4] This transdermal route of administration is designed to provide steady hormone levels over the 7-day application period and avoid the first-pass metabolism associated with oral administration.[2][5]

Core Delivery System Technology

Patch Architecture and Composition

Climara Pro® is a monolithic, drug-in-adhesive matrix patch. This design integrates the active ingredients directly within the adhesive layer, simplifying the structure and maintaining a thin, flexible profile for patient comfort and adhesion. The system comprises three distinct layers.[6][7]

-

Backing Film: A translucent polyethylene (B3416737) film that is impermeable to the drugs and moisture, protecting the drug matrix from the external environment and preventing drug loss.[6][7]

-

Drug-in-Adhesive Matrix: An acrylate (B77674) adhesive matrix that contains 4.40 mg of estradiol and 1.39 mg of levonorgestrel, serving as the drug reservoir, the means of adhesion to the skin, and the rate-controlling medium for drug release.[3][6][7]

-

Protective Liner: A siliconized or fluoropolymer-coated polyester (B1180765) film that protects the adhesive layer prior to use. It is removed and discarded immediately before application.[6][7]

The total system size is 22 cm².[3][4] The concentration gradient between the drug-saturated matrix and the lower concentration in the dermal capillary network is the primary driving force for drug permeation.

Figure 1: Diagram of the Climara Pro® patch architecture and drug delivery pathway.

Pharmacokinetic Profile

Following the application of Climara Pro®, estradiol and levonorgestrel are absorbed through the skin, achieving steady-state serum concentrations that are maintained throughout the 7-day dosing interval.

Estradiol Pharmacokinetics

Administration of the patch to postmenopausal women achieves serum estradiol concentrations equivalent to the early follicular phase range within 12-24 hours.[1][3] Peak concentrations are reached in approximately 2 to 2.5 days.[1][3] Estradiol is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and circulates in the blood bound to sex hormone-binding globulin (SHBG) and albumin.[3][6]

Levonorgestrel Pharmacokinetics

The mean terminal half-life for levonorgestrel delivered via this system is approximately 28 hours.[3][6] Similar to estradiol, levonorgestrel in the serum is bound to both SHBG and albumin.[3] Its metabolism also involves cytochrome P450 enzymes.[3]

Summary of Pharmacokinetic Parameters

The following table summarizes the steady-state pharmacokinetic parameters for estradiol and levonorgestrel after multiple applications of the Climara Pro® patch.

| Parameter | Estradiol | Levonorgestrel | Reference |

| Nominal Delivery Rate | 0.045 mg/day | 0.015 mg/day | [3] |

| Cmax (mean) | 35.7 pg/mL | 165.7 pg/mL | [3] |

| Tmax (mean) | 2 - 2.5 days | ~2.5 days | [3] |

| Terminal Half-Life (t½) | N/A (steady state) | 28 ± 6.4 hours | [3][6] |

| Primary Protein Binding | SHBG, Albumin | SHBG, Albumin | [3] |

Note: Data derived from studies in healthy postmenopausal women. Cmax and Tmax values reflect steady-state conditions.

Key Experimental Methodologies

The characterization of a transdermal delivery system like Climara Pro® involves a suite of in vivo and in vitro experiments to ensure safety, efficacy, and quality.

In Vivo Pharmacokinetic Study Protocol

This protocol is a representative methodology for a clinical trial to determine the bioequivalence and pharmacokinetic profile of a transdermal patch.

-

Study Design: An open-label, randomized, single- or multiple-dose, two-period crossover study is typically conducted.[5][8]

-

Subject Population: Healthy, non-smoking postmenopausal women. Subjects are screened for contraindications to hormone therapy.[3][8]

-

Treatment Protocol:

-

Subjects are randomized to receive the test product or a reference standard for a 7-day (168-hour) period.[8]

-

The patch is applied to a clean, dry, non-oily, and non-irritated area of skin on the lower abdomen or upper buttock. Application sites are rotated, with at least a one-week interval between applications to the same site.[3][9]

-

Following a washout period, subjects cross over to the alternate treatment arm.

-

-

Blood Sampling: Serial blood samples are collected at predefined intervals (e.g., pre-dose, and at 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-application) to characterize the drug concentration-time profile.

-

Bioanalytical Method: Serum concentrations of estradiol and levonorgestrel are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are calculated from the concentration-time data.

Figure 2: Representative workflow for a pharmacokinetic crossover study.

In Vitro Skin Permeation Study Protocol

In vitro studies are crucial for formulation development and selection, providing insights into drug release and permeation characteristics.[10][11]

-

Skin Membrane Preparation: Full-thickness or epidermal human cadaver skin or hairless mouse skin is used. The skin is excised, subcutaneous fat is removed, and it is stored frozen until use.[10]

-

Diffusion Cell Setup: Static or flow-through vertical diffusion cells (e.g., Franz diffusion cells) are used. The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

-

Experimental Conditions:

-

The receptor compartment is filled with a physiologically relevant medium (e.g., phosphate-buffered saline with a solubilizing agent like PEG 400 to maintain sink conditions). The solution is maintained at 32-37°C and stirred continuously.[11]

-

The transdermal patch is cut to size and applied to the surface of the stratum corneum in the donor compartment.

-

-

Sample Collection: Aliquots of the receptor solution are collected at predetermined time intervals over 24-168 hours, and the volume is replaced with fresh medium.

-

Quantification: Drug concentration in the collected samples is determined using a validated analytical method such as HPLC.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.

Adhesion Performance Study Protocol

Patch adhesion is critical for ensuring consistent drug delivery over the entire application period.[12][13]

-

Study Design: A study is conducted in healthy subjects under real-world conditions. A placebo patch containing the same adhesive matrix without the active drugs is often used.[3]

-

Application and Wear Period: Subjects apply the patch and wear it for the full 7-day duration. Activities may include showering, exercise, and normal daily tasks.[3]

-

Adhesion Assessment: Adhesion is visually assessed by trained personnel at specified time points (e.g., Days 2, 4, 5, 6, and 7).[3]

-

Scoring System: A validated numerical scoring system is used. An example is the FDA-recommended 5-point scale:

-

0: ≥90% adhered (essentially no lift off the skin)

-

1: ≥75% to <90% adhered (some edges lifting)

-

2: ≥50% to <75% adhered (less than half of the patch lifting)

-

3: <50% adhered but not detached

-

4: Patch completely detached

-

-

Data Analysis: Mean adhesion scores are calculated for each time point. The primary endpoint is typically the mean adhesion score at the final assessment time.

Molecular Mechanism of Action

Estradiol and levonorgestrel act by binding to specific intracellular steroid hormone receptors in target tissues.

-

Estradiol: As an estrogen, estradiol binds to estrogen receptors (ERα and ERβ). This hormone-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of those genes, leading to the physiological effects of estrogen, such as mitigating vasomotor symptoms.[3][14]

-

Levonorgestrel: As a progestin, levonorgestrel binds to progesterone (B1679170) receptors (PR). The activated complex binds to progesterone response elements (PREs) on DNA, regulating gene expression. This action counteracts the proliferative effects of estrogen on the endometrium, reducing the risk of endometrial hyperplasia.[3][6] Levonorgestrel also exhibits some binding to androgen receptors.

Figure 3: Simplified signaling pathway for estradiol and levonorgestrel.

Conclusion

The Climara Pro® transdermal delivery system is a technologically advanced formulation that leverages a simple, monolithic drug-in-adhesive matrix to provide continuous, week-long delivery of estradiol and levonorgestrel. This design ensures stable pharmacokinetic profiles, avoids first-pass metabolism, and offers a convenient dosing regimen for patients. The system's performance is underpinned by rigorous experimental evaluation, from in vitro permeation studies that guide formulation to in vivo pharmacokinetic and adhesion trials that confirm its clinical efficacy and reliability. The combined action of its active ingredients at the molecular level addresses both the symptoms of menopause and the need for endometrial protection, making it a cornerstone of transdermal hormone therapy.

References

- 1. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]

- 2. Articles [globalrx.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. DailyMed - CLIMARA PRO- estradiol and levonorgestrel patch [dailymed.nlm.nih.gov]

- 5. Pharmacokinetics of continuous once-a-week combination 17β-Estradiol/Low- or high-dose levonorgestrel transdermal delivery systems in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. US20170000745A1 - Transdermal drug delivery systems for levonorgestrel and ethinyl estradiol - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Simultaneous estradiol and levonorgestrel transdermal delivery from a 7-day patch: in vitro and in vivo drug deliveries of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Adhesive properties: a critical issue in transdermal patch development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Adhesion for Topical and Transdermal Systems Submitted in New Drug Applications | FDA [fda.gov]

- 14. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

Bioavailability of Estradiol from the Climara Pro® Patch: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of estradiol (B170435) from the Climara Pro® (estradiol/levonorgestrel (B1675169) transdermal system) patch. The document outlines the pharmacokinetic profile of estradiol and levonorgestrel as delivered by the patch, details the experimental methodologies used in bioavailability studies, and illustrates the hormonal signaling pathways involved.

Introduction to Climara Pro®

Climara Pro® is a combination transdermal patch that delivers a continuous dose of estradiol (an estrogen) and levonorgestrel (a progestin) for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.[1][2] The patch is designed as a matrix system, where the active pharmaceutical ingredients are incorporated into the adhesive layer, allowing for once-weekly application.[3] This transdermal delivery system is intended to provide sustained serum concentrations of both hormones, mimicking physiological levels and avoiding the first-pass metabolism associated with oral administration.

Pharmacokinetic Profile and Bioavailability Data

The bioavailability of estradiol and levonorgestrel from the Climara Pro® patch has been established through clinical pharmacokinetic studies in healthy postmenopausal women.[4] The patch delivers a nominal 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.[5]

Estradiol and Levonorgestrel Pharmacokinetics

Following the application of the Climara Pro® patch, serum concentrations of estradiol reach levels equivalent to the early follicular phase in premenopausal women within 12-24 hours.[6] Peak serum concentrations of estradiol are typically observed between 2 to 2.5 days after application.[4][7] For levonorgestrel, maximum concentrations are reached in approximately 2.5 days.[4]

Steady-state concentrations are achieved with continuous weekly application. The average serum estradiol concentration at steady state is approximately 35.7 pg/mL.[4][7] For levonorgestrel, the average steady-state serum concentration is maintained at around 166 pg/mL.[4][7]

The following tables summarize the key pharmacokinetic parameters for estradiol, its metabolite estrone, and levonorgestrel after single and multiple applications of the Climara Pro® patch.

Table 1: Summary of Mean (± SD) Pharmacokinetic Parameters for Estradiol, Estrone, and Levonorgestrel Following a Single Application of Climara Pro® in 24 Healthy Postmenopausal Women [4]

| Parameter | Units | Estradiol | Estrone | Levonorgestrel |

| Cmax | pg/mL | 49.9 ± 16.1 | 48.7 ± 11.2 | 224 ± 73.1 |

| Tmax | hours | 48.0 (12-168) | 60.0 (24-168) | 60.0 (24-168) |

| AUC(0-168) | pg·h/mL | 6028 ± 2043 | 6476 ± 1561 | 30345 ± 9864 |

| T½ | hours | 3.0 ± 0.67 | - | 28 ± 6.4 |

Tmax is expressed as the median (range).

Table 2: Summary of Mean (± SD) Pharmacokinetic Parameters for Estradiol, Estrone, and Levonorgestrel Following Multiple Applications of Climara Pro® in 44 Healthy Postmenopausal Women (at Week 4) [4]

| Parameter | Units | Estradiol | Estrone | Levonorgestrel |

| Cavg | pg/mL | 35.7 ± 10.1 | 39.5 ± 9.4 | 166 ± 52 |

| Cmax | pg/mL | 51.1 ± 17.5 | 50.8 ± 14.2 | 227 ± 78 |

| Cmin | pg/mL | 24.3 ± 8.0 | 30.6 ± 8.0 | 119 ± 42 |

Factors Influencing Bioavailability

The site of application can influence the absorption of estradiol from transdermal patches. Studies on estradiol-only patches have shown that application to the buttock can result in a higher peak plasma concentration (Cmax) and greater overall bioavailability (AUC) compared to application on the abdomen.[8] While specific data for Climara Pro® application sites is not detailed in the provided search results, it is a factor to consider in clinical practice. Adhesion of the patch is also critical for consistent drug delivery.[9][10]

Experimental Protocols for Bioavailability Assessment

The determination of estradiol and levonorgestrel bioavailability from the Climara Pro® patch involves a series of well-defined experimental protocols, including in vivo pharmacokinetic studies, in vitro skin permeation tests, and adhesion studies.

In Vivo Pharmacokinetic Study Protocol

A typical in vivo bioavailability study for a transdermal system like Climara Pro® follows a randomized, crossover design in a population of healthy, postmenopausal women.[5][11]

Study Design:

-

Participants: Healthy, non-smoking postmenopausal women.

-

Design: Single-dose or multiple-dose, two-treatment, two-period crossover study.[12]

-

Treatment: Application of the Climara Pro® patch to a specified anatomical site (e.g., lower abdomen or upper buttock) for 7 days.[12]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after patch application (e.g., -1, -0.5, 0, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-application) to determine the plasma concentrations of estradiol and levonorgestrel.[5]

-

Washout Period: A sufficient washout period is implemented between treatment periods in crossover studies.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½. Baseline correction is often applied for endogenous estradiol levels.[12]

Analytical Methodology: The quantification of the low concentrations of estradiol and levonorgestrel in human plasma requires highly sensitive and specific analytical methods. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly employed technique.[4][8][13]

-

Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction to isolate the analytes from the plasma matrix.[4][8][13]

-

Chromatographic Separation: A reverse-phase C18 column is used to separate estradiol, levonorgestrel, and an internal standard.[4][8][13]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive-ion mode is used for quantification. Multiple reaction monitoring (MRM) is employed for high selectivity.[4][8][13]

In Vitro Skin Permeation Testing

In vitro skin permeation studies are crucial for the development and characterization of transdermal delivery systems. These studies assess the rate at which the active ingredients permeate through a skin model.[3][14]

-

Skin Model: Excised human or animal (e.g., porcine or hairless mouse) skin is used as a membrane in a diffusion cell.[3][15]

-

Apparatus: Franz diffusion cells are commonly used. The patch is applied to the epidermal side of the skin, and the receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline).[15][16]

-

Sampling: Samples are withdrawn from the receptor medium at various time points and analyzed for the concentration of the permeated drug.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss).[15]

Adhesion and Skin Irritation Studies

The adhesion performance and skin tolerability of the patch are critical for patient compliance and consistent drug delivery.

-

Adhesion Assessment: Adhesion is typically evaluated visually at specified time points using a scoring system (e.g., a 0 to 4 scale, where 0 represents no lifting and 4 represents complete detachment).[9] These studies are often conducted with a placebo patch containing only the adhesive.[9]

-

Skin Irritation Assessment: Skin irritation is evaluated by trained investigators who assess for signs of erythema, edema, and other local skin reactions at the application site.[11]

Hormonal Signaling Pathways

Estradiol and levonorgestrel exert their physiological effects by binding to specific intracellular receptors, which in turn modulate the transcription of target genes.

Estradiol Signaling Pathway

Estradiol, the primary estrogenic component, mediates its effects through two main signaling pathways:

-

Nuclear-Initiated Signaling: Estradiol binds to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

-

Membrane-Initiated Signaling: A subpopulation of estrogen receptors located at the plasma membrane can be activated by estradiol, leading to the rapid activation of various intracellular signaling cascades, including protein kinase pathways.

Caption: Estradiol signaling via nuclear and membrane-initiated pathways.

Levonorgestrel Signaling Pathway

Levonorgestrel, a progestin, primarily acts by binding to the progesterone (B1679170) receptor (PR). This interaction modulates the expression of genes involved in the female reproductive cycle. In the context of Climara Pro®, levonorgestrel's primary role is to counteract the proliferative effects of estrogen on the endometrium, thereby reducing the risk of endometrial hyperplasia.[9]

Caption: Levonorgestrel signaling through the progesterone receptor.

Integrated Hormonal Action Workflow

The combined action of estradiol and levonorgestrel in Climara Pro® results in a dual therapeutic effect. Estradiol alleviates menopausal symptoms, while levonorgestrel protects the endometrium. The following diagram illustrates the logical workflow of their combined action.

Caption: Combined therapeutic action of estradiol and levonorgestrel.

Conclusion

The Climara Pro® patch provides a reliable transdermal delivery system for the continuous administration of estradiol and levonorgestrel. The pharmacokinetic data demonstrates that the patch maintains steady-state serum concentrations of both hormones within the therapeutic range, offering an effective treatment for menopausal symptoms while ensuring endometrial protection. The well-established experimental protocols for assessing bioavailability, including in vivo pharmacokinetic studies and in vitro permeation tests, ensure the quality and efficacy of this transdermal therapy. The combined signaling pathways of estradiol and levonorgestrel result in a comprehensive therapeutic effect for postmenopausal women.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous estradiol and levonorgestrel transdermal delivery from a 7-day patch: in vitro and in vivo drug deliveries of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state bioavailability of estradiol from two matrix transdermal delivery systems, Alora and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethinyl estradiol and levonorgestrel pharmacokinetics with a low-dose transdermal contraceptive delivery system, AG200-15: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical experience with a seven-day estradiol transdermal system for estrogen replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]

- 11. Bioavailability of estradiol from two matrix transdermal delivery systems: Menorest and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. scholar.ui.ac.id [scholar.ui.ac.id]

- 14. scielo.org.co [scielo.org.co]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

Unveiling the Steady-State: A Technical Guide to Estradiol Concentrations with the Weekly Climara Pro® Patch

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the steady-state pharmacokinetic profile of estradiol (B170435) delivered via the weekly Climara Pro® (estradiol/levonorgestrel (B1675169) transdermal system) patch. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and hormone therapy research.

Introduction

Climara Pro® is a combination transdermal patch that delivers a continuous dose of estradiol and levonorgestrel over a seven-day period. Understanding the steady-state concentration of estradiol is paramount for assessing its therapeutic efficacy and safety profile in the management of menopausal symptoms. This guide synthesizes available pharmacokinetic data, details the experimental methodologies used in key clinical trials, and presents this information in a clear and accessible format.

Steady-State Pharmacokinetics of Estradiol

The pharmacokinetic parameters of estradiol were evaluated in a clinical trial involving healthy postmenopausal women who applied the Climara Pro® patch weekly for four consecutive weeks. The data presented below reflects the steady-state concentrations achieved at the fourth week of administration.

Quantitative Data Summary

The following table summarizes the key steady-state pharmacokinetic parameters of estradiol when delivered by the Climara Pro® patch, which has a nominal delivery rate of 0.045 mg of estradiol per day.

| Parameter | Unit | Mean Value (± Standard Deviation) |

| Average Concentration (Cavg) | pg/mL | 35.7 (± 11.4) |

| Maximum Concentration (Cmax) | pg/mL | 50.7 (± 28.6) |

| Time to Maximum Concentration (Tmax) | hours | 36.0 |

| Minimum Concentration (Cmin) | pg/mL | 33.8 (± 28.7) |

| Area Under the Curve (AUC) | pg·h/mL | 6002 (± 1919) |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from well-controlled clinical trials. The following sections detail the methodologies employed in these pivotal studies.

Study Design and Participant Population

The primary pharmacokinetic study was a multiple-dose, open-label trial. A cohort of 44 healthy, non-smoking postmenopausal women, typically between the ages of 40 and 65, were enrolled. Participants underwent a screening process to ensure they met the inclusion criteria and did not have any contraindications for hormone therapy.

Dosing and Administration

Participants applied the Climara Pro® patch to a clean, dry area of the lower abdomen once a week for four consecutive 7-day periods. The application site was rotated to minimize skin irritation. Adhesion of the patch was monitored throughout the study period.

Blood Sampling and Bioanalysis

Serial blood samples were collected at predetermined time points over the seven-day dosing interval during the fourth week of the study to characterize the steady-state pharmacokinetic profile of estradiol.

While the specific bioanalytical method for the Climara Pro® pivotal trials is not publicly detailed, the standard and regulatory-accepted method for quantifying low concentrations of endogenous steroids like estradiol in serum is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . FDA reviews of similar transdermal estradiol products confirm the use of validated LC-MS/MS methods.[1]

A typical LC-MS/MS protocol for estradiol quantification would involve:

-

Sample Preparation: Estradiol is extracted from the serum samples using liquid-liquid extraction or solid-phase extraction to remove interfering substances.

-

Internal Standard: A deuterated form of estradiol is added to the samples before extraction to serve as an internal standard, ensuring accuracy and precision of the measurement.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The estradiol and the internal standard are separated from other components in the sample on a C18 column.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both estradiol and its internal standard, allowing for highly selective and sensitive quantification.

-

Data Analysis: The concentration of estradiol in the original serum sample is determined by comparing the peak area ratio of estradiol to the internal standard against a calibration curve prepared with known concentrations of estradiol.

Visualizations

To further elucidate the experimental process and the underlying physiological mechanisms, the following diagrams are provided.

Pharmacokinetic Study Workflow

Estradiol Delivery and Action

References

An In-depth Technical Guide to the Physiological Effects of Low-Dose Estradiol and Levonorgestrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physiological effects of low-dose estradiol (B170435) and levonorgestrel (B1675169), a combination commonly used in hormonal contraceptives and hormone replacement therapy. This document delves into their mechanisms of action, signaling pathways, and quantifiable effects on various physiological systems. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Mechanisms of Action

Low-dose estradiol, a synthetic estrogen, and levonorgestrel, a synthetic progestin, exert their primary physiological effects by interacting with their respective nuclear hormone receptors: the estrogen receptor (ER) and the progesterone (B1679170) receptor (PR). This interaction modulates the transcription of target genes, leading to a wide range of cellular responses.

Estradiol's primary mechanism involves binding to ERα and ERβ. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[1] Beyond this classical genomic pathway, estradiol can also initiate rapid, non-genomic signaling through membrane-associated ERs (mERs) and G-protein coupled estrogen receptor (GPER), activating intracellular signaling cascades like the PI3K and MAPK pathways.[2]

Levonorgestrel acts as a potent agonist of the progesterone receptor (PR). Similar to estradiol, its binding to PR induces receptor dimerization and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes to modulate their expression. Levonorgestrel also exhibits some androgenic activity by binding to the androgen receptor (AR). While levonorgestrel itself does not bind to the estrogen receptor, some of its metabolites have been shown to have weak estrogenic activity, primarily through ERα.[3]

In combination, low-dose estradiol and levonorgestrel work synergistically to suppress ovulation. This is achieved through negative feedback on the hypothalamus and pituitary gland, leading to reduced secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[4] The progestogenic action of levonorgestrel also thickens cervical mucus, hindering sperm penetration, and alters the endometrium to make it less receptive to implantation.

Signaling Pathways

The physiological effects of estradiol and levonorgestrel are mediated by complex signaling pathways that involve both genomic and non-genomic actions, as well as significant crosstalk between the estrogen and progesterone receptor pathways.

Estrogen Receptor Signaling Pathway

dot

Caption: Estrogen Receptor Signaling Pathway.

Progesterone Receptor Signaling Pathway and Crosstalk

dot

Caption: Progesterone Receptor Signaling and Crosstalk.

There is significant crosstalk between the ER and PR signaling pathways. Progesterone receptors can modulate the transcriptional activity of estrogen receptors.[5] For instance, both PR-A and PR-B isoforms can suppress estradiol-stimulated ER activity.[5] Furthermore, progestins can activate the Src/p21ras/Erk signaling pathway in an ER-dependent manner, highlighting a non-genomic interaction between the two receptor systems.[6]

Quantitative Physiological Effects

The administration of low-dose estradiol and levonorgestrel leads to measurable changes in various physiological parameters. The following tables summarize key quantitative data from clinical studies.

Table 1: Effects on Gonadotropins and Ovarian Hormones

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | Reference |

| LH (IU/L) | 30µg EE + 125µg LNG | 4.5 ± 1.8 | 1.8 ± 0.7 | -60% | [4] |

| FSH (IU/L) | 30µg EE + 125µg LNG | 6.2 ± 2.1 | 3.1 ± 1.0 | -50% | [4] |

| Estradiol (pmol/L) | 30µg EE + 125µg LNG | 150 ± 55 | 80 ± 30 | -47% | [4] |

| Progesterone (nmol/L) | 30µg EE + 125µg LNG | <3 | <3 | No significant change | [4] |

EE: Ethinyl Estradiol; LNG: Levonorgestrel

Table 2: Effects on Sex Hormone-Binding Globulin (SHBG) and Androgens

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | Reference |

| SHBG (nmol/L) | 30µg EE + 150µg LNG | 45 ± 15 | 86.4 ± 28.8 | +92% | [7] |

| Total Testosterone (B1683101) (nmol/L) | 30µg EE + 150µg LNG | 1.2 ± 0.4 | 1.0 ± 0.3 | -16% | [7] |

| Free Testosterone (pmol/L) | 30µg EE + 150µg LNG | 15 ± 5 | 9.8 ± 3.5 | -35% | [7] |

EE: Ethinyl Estradiol; LNG: Levonorgestrel

Table 3: Effects on Lipid Profile

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | Reference |

| Total Cholesterol (mg/dL) | 20µg EE + 100µg LNG | 175 ± 30 | 178 ± 32 | +1.7% | [8] |

| HDL Cholesterol (mg/dL) | 20µg EE + 100µg LNG | 55 ± 12 | 56 ± 13 | +1.8% | [8] |

| LDL Cholesterol (mg/dL) | 20µg EE + 100µg LNG | 100 ± 25 | 103 ± 26 | +3.0% | [8] |

| Triglycerides (mg/dL) | 20µg EE + 100µg LNG | 90 ± 40 | 98 ± 45 | +8.9% | [8] |

EE: Ethinyl Estradiol; LNG: Levonorgestrel

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the physiological effects of low-dose estradiol and levonorgestrel.

Steroid Receptor Binding Assay

This assay determines the affinity of estradiol and levonorgestrel for their respective receptors.

Materials:

-

Radiolabeled ligand ([³H]-estradiol or [³H]-levonorgestrel)

-

Unlabeled competitor ligands (estradiol, levonorgestrel)

-

Receptor source (e.g., purified recombinant receptor, tissue cytosol)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation vials and cocktail

-

Filter paper and filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligands.

-

In assay tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Plot the percentage of specifically bound radioligand against the concentration of the unlabeled competitor to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Luciferase Reporter Gene Assay

This assay measures the ability of estradiol and levonorgestrel to activate transcription through their respective receptors.[9][10]

Materials:

-

Mammalian cell line (e.g., HeLa, MCF-7)

-

Expression vectors for ERα, ERβ, or PR

-

Reporter plasmid containing a luciferase gene downstream of EREs or PREs

-

Transfection reagent

-

Cell culture medium and supplements

-

Estradiol and levonorgestrel

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the appropriate receptor expression vector and the reporter plasmid using a suitable transfection reagent.

-

After an incubation period, treat the cells with varying concentrations of estradiol or levonorgestrel.

-

Incubate for a further period to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the hormone concentration to determine the EC50 value.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify changes in the expression and phosphorylation of key proteins in signaling pathways following treatment with estradiol and levonorgestrel.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific to the target proteins (e.g., p-Akt, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression or phosphorylation levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the physiological effects of low-dose estradiol and levonorgestrel.

dot

Caption: General Experimental Workflow.

References

- 1. Effects of two low-dose oral contraceptives on serum lipids and lipoproteins: differential changes in high-density lipoprotein subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The intrinsic transcriptional estrogenic activity of a non-phenolic derivative of levonorgestrel is mediated via the estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of two low-dose oral contraceptives on pulsatile gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action and cross-talk between estrogen receptor and progesterone receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent effects of two low-dose oral contraceptives on sex hormone-binding globulin and free testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of low-dose monophasic levonorgestrel with ethinyl estradiol preparation on serum lipid levels: A twenty-four month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

An In-depth Technical Guide to ClimaraPro®'s Impact on Hormone Levels in Postmenopausal Women

For Researchers, Scientists, and Drug Development Professionals

Abstract

ClimaraPro® is a transdermal combination hormone therapy patch containing estradiol (B170435) and levonorgestrel (B1675169), designed to alleviate vasomotor symptoms and prevent osteoporosis in postmenopausal women with an intact uterus. This guide provides a comprehensive technical overview of its mechanism of action, its quantitative effects on key hormone levels, the experimental protocols of pivotal clinical trials, and the underlying signaling pathways. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of hormone therapies.

Introduction

Menopause is characterized by a significant decline in ovarian estrogen production, leading to a cascade of physiological changes. The resulting hormonal imbalance often manifests in vasomotor symptoms such as hot flashes and night sweats, as well as an increased risk of osteoporosis. Hormone replacement therapy (HRT) aims to mitigate these effects by supplementing the body with estrogens. This compound® delivers a continuous, transdermal dose of 0.045 mg/day of estradiol, a bioidentical estrogen, and 0.015 mg/day of levonorgestrel, a progestin.[1] The inclusion of a progestin is crucial for women with a uterus to prevent estrogen-induced endometrial hyperplasia.[2] This document will delve into the technical details of this compound®'s hormonal impact.

Mechanism of Action

This compound® functions by restoring circulating levels of estrogen and providing a progestin to protect the endometrium.

-

Estradiol: As the primary active estrogen, estradiol binds to estrogen receptors (ERs), primarily ERα and ERβ, which are located in various tissues. This binding initiates a cascade of genomic and non-genomic signaling pathways. In the context of postmenopausal symptoms, the key action of estradiol is its negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. By signaling to the hypothalamus and pituitary gland, estradiol reduces the secretion of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH), which are typically elevated in postmenopausal women.[3][4]

-

Levonorgestrel: This synthetic progestin primarily acts on progesterone (B1679170) receptors (PRs). Its main role in this compound® is to counteract the proliferative effects of estradiol on the endometrium, thereby reducing the risk of endometrial hyperplasia and cancer.[3] Levonorgestrel also contributes to the negative feedback on the HPG axis, further suppressing gonadotropin production.[3] Some research also suggests that levonorgestrel and its metabolites may have some weak interactions with estrogen receptors, potentially modulating the overall estrogenic effect.[5]

Impact on Hormone Levels: Quantitative Data

The administration of this compound® leads to significant and predictable changes in the hormonal milieu of postmenopausal women. The following tables summarize the pharmacokinetic parameters of estradiol, estrone (B1671321) (a metabolite of estradiol), and levonorgestrel, as well as the impact on gonadotropins.

Pharmacokinetics of Estradiol, Estrone, and Levonorgestrel

A clinical pharmacology study in 44 healthy postmenopausal women who wore the this compound® patch for four consecutive 7-day periods provided the following steady-state pharmacokinetic data at week 4.

| Hormone | Cmax (pg/mL) | Cmin (pg/mL) | Cave (pg/mL) | Tmax (hours) | AUC (pg·h/mL) |

| Estradiol | 50.7 ± 28.6 | 33.8 ± 28.7 | 35.7 ± 11.4 | 36 | 6002 ± 1919 |

| Estrone | 81.6 ± 252 | 72.5 ± 253 | 45.5 ± 62.6 | 48 | 7642 ± 10518 |

| Levonorgestrel | 194 ± 111 | 153 ± 69.6 | 166 ± 97.8 | 48 | 27948 ± 16426 |

| Data presented as mean ± standard deviation. Cmax = Maximum serum concentration; Cmin = Minimum serum concentration; Cave = Average serum concentration; Tmax = Time to maximum concentration; AUC = Area under the curve. | |||||

| Source: this compound® Prescribing Information[6] |

Impact on Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH)

While the prescribing information for this compound® states that estrogens act to reduce the elevated levels of FSH and LH seen in postmenopausal women, specific quantitative data from pivotal trials are not detailed.[3] However, the mechanism of negative feedback on the HPG axis is well-established. The continuous delivery of estradiol and levonorgestrel is expected to lead to a significant suppression of both FSH and LH levels from the elevated baseline typical of menopause.

Experimental Protocols of Key Clinical Trials

The efficacy and safety of this compound® have been established in several key clinical trials. Below are the detailed methodologies for some of these pivotal studies.

Trial for Vasomotor Symptoms (NCT00206622)

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[7][8]

-

Participants: 183 postmenopausal women (average age 52 years) experiencing a minimum of 7 moderate to severe hot flushes per day or a minimum of 50 moderate to severe hot flushes per week.[7][8]

-

Intervention: Participants were randomized to receive either a transdermal patch containing 0.045 mg/day estradiol and 0.03 mg/day levonorgestrel (a higher dose of levonorgestrel than the final marketed product but bioequivalent in terms of estradiol delivery) or a placebo patch, applied once weekly.[7]

-

Primary Efficacy Endpoints: The mean change from baseline in the frequency and severity of moderate to severe vasomotor symptoms at weeks 4 and 12.

-

Hormone Level Analysis: While the primary focus was on clinical symptoms, blood samples were collected at baseline and at specified intervals throughout the study. The specific analytical methods for hormone quantification in the final study report are not publicly detailed, however, standard methods for steroid hormone analysis in clinical trials include liquid chromatography with tandem mass spectrometry (LC-MS/MS) or validated immunoassays.[9][10]

Endometrial Safety Study

-

Study Design: A 1-year, randomized, controlled clinical trial.

-

Participants: 412 postmenopausal women with an intact uterus.

-

Intervention: Participants were treated with either this compound® (0.045 mg/day estradiol / 0.015 mg/day levonorgestrel) or a continuous estradiol-only transdermal system.

-

Primary Safety Endpoint: The incidence of endometrial hyperplasia at 1 year, assessed by endometrial biopsy.

-

Hormone Level Analysis: Serum hormone levels were likely monitored as part of the safety and pharmacokinetic assessments, utilizing methods such as LC-MS/MS or immunoassays.

Bone Mineral Density (BMD) Study

-

Study Design: A 2-year, randomized, double-blind, placebo-controlled clinical trial.

-

Participants: 154 postmenopausal women with hysterectomies.

-

Intervention: Participants received weekly patches containing either 4.4 mg estradiol (the dose in this compound®) or placebo.

-

Primary Efficacy Endpoint: The change in bone mineral density of the hip and lumbar spine.

-

Hormone Level Analysis: Blood samples were collected to assess hormone levels and bone turnover markers. The analytical methods would be consistent with those used in other large-scale clinical trials for hormone therapies.

Signaling Pathways

The hormonal effects of this compound® are mediated through complex intracellular signaling pathways initiated by the binding of estradiol and levonorgestrel to their respective receptors.

Integrated Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

The following diagram illustrates the integrated negative feedback mechanism of estradiol and levonorgestrel on the HPG axis.

Caption: Negative feedback of this compound® on the HPG axis.

Cellular Signaling Pathways of Estradiol

Estradiol initiates signaling through both nuclear and membrane-associated estrogen receptors, leading to a variety of cellular responses.

Caption: Genomic and non-genomic signaling pathways of estradiol.

Conclusion

This compound® provides a stable and effective means of delivering estradiol and levonorgestrel for the management of postmenopausal symptoms and the prevention of osteoporosis. Its impact on hormone levels is characterized by the restoration of physiological estrogen levels and the suppression of elevated gonadotropins through negative feedback on the hypothalamic-pituitary-gonadal axis. The inclusion of levonorgestrel ensures endometrial protection. The data and experimental frameworks presented in this guide offer a detailed technical understanding of this compound®'s hormonal effects, providing a valuable resource for the scientific and drug development communities. Further research into the nuanced interactions of combined estradiol and levonorgestrel at the cellular level will continue to enhance our understanding of hormone therapy.

References

- 1. Bayer Global - Home | Bayer Global [bayer.com]

- 2. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Estrogenic Regulation of the GnRH Neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intrinsic transcriptional estrogenic activity of a non-phenolic derivative of levonorgestrel is mediated via the estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]

- 7. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.this compound.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Estradiol and Levonorgestrel Combination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways associated with the combined use of estradiol (B170435) and levonorgestrel (B1675169), a common formulation in hormonal contraceptives. This document delves into the specific molecular targets, quantitative binding affinities, and the downstream cellular effects that form the basis of their therapeutic action. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Core Molecular Targets and Binding Affinities

Estradiol, a potent natural estrogen, and levonorgestrel, a synthetic progestin, exert their primary effects by binding to and modulating the activity of specific nuclear hormone receptors. Estradiol's principal targets are the estrogen receptors alpha (ERα) and beta (ERβ), while levonorgestrel primarily targets the progesterone (B1679170) receptor (PR). In addition to its high affinity for the PR, levonorgestrel also exhibits significant cross-reactivity with other steroid receptors, notably the androgen receptor (AR), and to a lesser extent, the glucocorticoid (GR) and mineralocorticoid (MR) receptors. These off-target interactions contribute to the overall pharmacological profile of the combination.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities of estradiol and levonorgestrel for their respective primary and secondary molecular targets. This data is crucial for understanding the potency and potential side-effect profile of this contraceptive combination.

Table 1: Binding Affinity of Estradiol for Estrogen Receptors

| Ligand | Receptor | Binding Affinity (Kd) |

| 17β-Estradiol | Human Estrogen Receptor α (ERα) | ~0.1 nM[1] |

| 17β-Estradiol | Rat Estrogen Receptor α (ERα) | ~0.1 nM[1] |

| 17β-Estradiol | Human Estrogen Receptor β (ERβ) | ~0.4 nM[1] |

| 17β-Estradiol | Rat Estrogen Receptor β (ERβ) | ~0.4 nM[1] |

| 17β-Estradiol | Human ERα66 isoform | 68.81 pM[2][3] |

| 17β-Estradiol | Human ERα46 isoform | 60.72 pM[2][3] |

Table 2: Relative Binding Affinity of Levonorgestrel for Steroid Receptors

| Ligand | Receptor | Relative Binding Affinity (%)* |

| Levonorgestrel | Progesterone Receptor (PR) | 323 |

| Levonorgestrel | Androgen Receptor (AR) | 58 |

| Levonorgestrel | Glucocorticoid Receptor (GR) | 7.5 |

| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17 |

| Levonorgestrel | Estrogen Receptor (ER) | < 0.02 |

*Relative binding affinity is expressed as a percentage relative to the natural ligand for each receptor (Progesterone for PR, Testosterone/DHT for AR, Dexamethasone for GR, Aldosterone for MR, and Estradiol for ER), where the natural ligand's affinity is set to 100%. Data is compiled from studies using competitive binding assays.

Signaling Pathways

The binding of estradiol and levonorgestrel to their cognate receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Estradiol Signaling Pathways

Estradiol's effects are mediated through both classical genomic and rapid non-genomic pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves the rapid activation of intracellular signaling cascades.

Caption: Estradiol's dual signaling pathways.

Levonorgestrel Signaling Pathways

Levonorgestrel, as a progestin, primarily acts through the progesterone receptor to influence gene transcription. Its androgenic effects are mediated by its binding to the androgen receptor.

Caption: Levonorgestrel's progestogenic and androgenic pathways.

Experimental Protocols